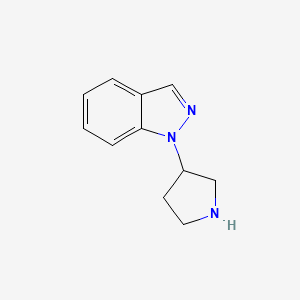

1-(pyrrolidin-3-yl)-1H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

1-pyrrolidin-3-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-11-9(3-1)7-13-14(11)10-5-6-12-8-10/h1-4,7,10,12H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPKGPZIDCLFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C3=CC=CC=C3C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(Pyrrolidin-3-yl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to an indazole moiety. Its molecular formula is C11H12N4, with a molecular weight of approximately 200.24 g/mol. The compound's structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Anticancer Properties

Studies have demonstrated that indazole derivatives exhibit anticancer properties, including the inhibition of tumor cell proliferation and induction of apoptosis. For instance, this compound has shown efficacy against various cancer cell lines, including breast and lung cancers.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Inhibition of proliferation |

Antifungal Activity

Research indicates that this compound also possesses antifungal properties. In vitro studies have shown that this compound inhibits the growth of various Candida species, making it a candidate for antifungal drug development.

Table 2: Antifungal Activity Against Candida Species

| Fungal Strain | MIC (µg/mL) | Observations |

|---|---|---|

| Candida albicans | 5 | Effective at low concentrations |

| Candida glabrata | 10 | Resistance observed in some strains |

| Candida tropicalis | 8 | Moderate efficacy |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It may modulate the activity of various receptors, influencing signaling pathways associated with cancer progression and immune responses.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several indazole derivatives, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models compared to controls, highlighting its potential as an anticancer agent .

Antifungal Evaluation

In another investigation focused on antifungal properties, a series of indazole derivatives were tested against multiple strains of Candida. The study found that this compound exhibited superior activity against C. albicans, suggesting its utility in treating fungal infections .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Pyrrolidin-3-yl)-1H-indazole has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Its structure suggests possible interactions with various neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Case Study: Neuroprotective Effects

A study explored the neuroprotective properties of this compound against oxidative stress in neuronal cells. The results indicated that it could significantly reduce cell death and promote survival under stress conditions, suggesting its potential for treating neurodegenerative diseases.

Anticancer Research

Recent investigations have highlighted the compound's ability to inhibit cancer cell proliferation. The indazole moiety is known for its biological activity, and derivatives of indazole have shown promise in cancer therapy.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell cycle |

This data indicates that this compound may serve as a lead compound for further development in anticancer drug discovery.

Psychopharmacology

The compound's structural features suggest potential psychoactive properties. Research into its effects on mood and cognition is ongoing, with preliminary studies indicating possible anxiolytic effects.

Case Study: Behavioral Studies

In animal models, administration of the compound resulted in reduced anxiety-like behaviors, supporting its potential as a therapeutic agent for anxiety disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Indazole Derivatives

Structural Features and Substitution Patterns

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 1-(tert-Butylsulfonylmethyl)-3-fluorophenyl analog | Piperazinyl-oxadiazole derivatives |

|---|---|---|---|

| LogP (estimated) | 2.1–2.5 | 3.5–4.0 | 2.8–3.2 |

| Solubility | Moderate (polar cyclic amine) | Low (bulky sulfonyl group) | Moderate (piperazine enhances solubility) |

| Hydrogen Bond Donors | 2 (NH in pyrrolidine) | 1 (indazole NH) | 3–4 (piperazine + oxadiazole NH) |

| Molecular Weight | 187.24 | 365.44 | 300–350 |

Structure-Activity Relationship (SAR) Insights

- Substitution Position : 3-Substituted indazoles (e.g., oxadiazole or pyridinyl derivatives) demonstrate higher anticancer and antimicrobial activity than 1-substituted analogs, likely due to better spatial alignment with biological targets .

- Role of Heterocycles : Pyrrolidine and piperazine improve solubility and binding via hydrogen bonding, while bulky groups (e.g., tert-butylsulfonyl) reduce metabolic clearance but may hinder target access .

- Electron-Withdrawing Groups : Fluorophenyl and sulfonyl groups enhance stability and enzyme inhibition by modulating electron density on the indazole core .

Vorbereitungsmethoden

Cyclization via Cadogan Reaction and Subsequent Functionalization

One established route to indazole derivatives involves the Cadogan reaction , which cyclizes ortho-nitrobenzaldehyde derivatives with substituted anilines under reflux conditions to form 2-phenyl-2H-indazoles. This method, reported by Ohnmacht et al. and applied in recent studies, includes:

- Formation of a Schiff base intermediate by condensation of 2-nitrobenzaldehyde with aniline derivatives in ethanol.

- Reduction and cyclization using triethyl phosphite (P(OEt)3) to yield the indazole core.

Following this, palladium-catalyzed arylation or Suzuki-Miyaura coupling can introduce various substituents at the 3-position or modify the N1 position. Although this method primarily focuses on aryl substituents, it can be adapted for alkyl amine groups such as pyrrolidin-3-yl by appropriate choice of coupling partners or nucleophiles.

Lithiation and Carboxylation for Functional Group Introduction

Another approach involves lithiation of indazole derivatives followed by carboxylation to introduce functional groups at specific positions. For example, a procedure for preparing 1H-indazole-3-carboxylic acid includes:

- Treatment of an indazole precursor with n-butyllithium at low temperature (-70 °C) under inert atmosphere.

- Subsequent bubbling of CO2 gas to carboxylate the lithiated intermediate.

- Workup to isolate the carboxylic acid derivative.

This method allows for precise functionalization, which can be further elaborated to attach pyrrolidine rings via amide formation or reductive amination.

Summary Table of Preparation Methods

Research Findings and Yields

- The Cadogan reaction and palladium-catalyzed couplings typically yield indazole derivatives in moderate to good yields (50–85%) depending on substituents and reaction conditions.

- Lithiation-carboxylation steps are efficient for introducing functional groups, with high regioselectivity and yields around 70–80% .

- Amide coupling and nucleophilic substitution steps for attaching pyrrolidine rings have been reported with yields ranging from 60% to 90% , depending on the protecting groups and coupling agents used.

- Microwave irradiation has been employed to accelerate coupling reactions, improving yields and reducing reaction times.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(pyrrolidin-3-yl)-1H-indazole, and how can reaction conditions be optimized for yield and purity?

- Answer: The synthesis typically involves cyclization of substituted hydrazines with ketones or aldehydes to form the indazole core, followed by functionalization of the pyrrolidine ring. Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography or HPLC, coupled with characterization by /-NMR and high-resolution mass spectrometry (HRMS), ensures purity and structural confirmation . For scale-up, flow chemistry or microwave-assisted synthesis may improve efficiency .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Answer: X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL refine crystallographic data to resolve bond angles and torsional strain in the pyrrolidine ring . Spectroscopic methods include -NMR for proton environment analysis (e.g., indazole aromatic protons at δ 7.2–8.5 ppm) and IR for functional group identification (e.g., N-H stretches at ~3400 cm). Mass spectrometry confirms molecular weight (MW: 187.24 g/mol for the free base) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational modeling and experimental data for the conformational dynamics of the pyrrolidine ring?

- Answer: Molecular dynamics (MD) simulations can predict ring puckering modes (e.g., envelope or twist-boat conformations), but discrepancies with experimental data (e.g., X-ray or NOESY NMR) may arise due to solvent effects or crystal packing. Hybrid QM/MM calculations refine force fields, while variable-temperature NMR experiments validate dynamic equilibria between conformers. Cross-validation with solid-state NMR or neutron diffraction enhances accuracy .

Q. How does the introduction of substituents on the indazole core influence binding affinity to kinase targets, and what methodological approaches validate these interactions?

- Answer: Substituents like halogens or methoxy groups modulate steric and electronic interactions. Structure-activity relationship (SAR) studies employ enzymatic assays (e.g., ERK1/2 inhibition IC profiling) and biophysical techniques like surface plasmon resonance (SPR) for binding kinetics. Co-crystallization with target kinases (e.g., PDB deposition) reveals binding modes, while alanine scanning mutagenesis identifies critical residues .

Q. What in vitro and in vivo models are appropriate for assessing the metabolic stability and toxicity of this compound derivatives?

- Answer:

- In vitro: Liver microsomal assays (human/rodent) quantify CYP450-mediated metabolism. Hepatocyte stability tests assess phase II conjugation.

- In vivo: Rodent pharmacokinetic studies measure bioavailability and half-life. Toxicity screening includes Ames tests for mutagenicity and hERG assays for cardiotoxicity. Zebrafish models provide rapid developmental toxicity data .

Methodological Considerations

Q. How can chiral resolution of this compound enantiomers be achieved, and what analytical techniques confirm enantiopurity?

- Answer: Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) separates enantiomers using hexane:isopropanol mobile phases. Circular dichroism (CD) spectroscopy confirms absolute configuration, while polarimetry measures optical rotation. Racemic crystallization or asymmetric synthesis (e.g., chiral auxiliaries) optimizes enantiomeric excess (ee) .

Q. What computational tools predict the physicochemical properties of this compound, and how do they guide solubility optimization?

- Answer: Software like ACD/Labs or Schrödinger’s QikProp calculates logP (predicted ~2.1), pKa (indazole N-H ~10.2), and solubility (mg/mL in buffer). Salt formation (e.g., hydrochloride) or co-solvent systems (PEG 400) improve aqueous solubility. Molecular docking (AutoDock Vina) screens excipient compatibility .

Data Interpretation and Validation

Q. How should researchers address discrepancies in biological activity between cell-based assays and animal models for this compound?

- Answer: Differences may arise from bioavailability, protein binding, or metabolite interference. Validate with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.